

PD 145065: A Technical Guide for Preclinical Research in Pulmonary Hypertension

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PD 145065

Cat. No.: B1679108

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Hypertension (PH) is a severe pathophysiological condition characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. A key mediator in the pathogenesis of PH is the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). The biological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: endothelin receptor A (ETA) and endothelin receptor B (ETB). Consequently, antagonism of these receptors represents a cornerstone of therapeutic strategy. **PD 145065** is a potent, non-selective peptide antagonist of both ETA and ETB receptors, making it a valuable pharmacological tool for investigating the role of the endothelin system in preclinical models of pulmonary hypertension. This document provides a comprehensive technical guide on its use, including its pharmacological profile, mechanism of action, and detailed experimental protocols.

Pharmacological Profile of PD 145065

PD 145065 (Ac-D-Bhg-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp) is a non-selective endothelin receptor antagonist. Its efficacy is demonstrated by its low nanomolar inhibitory concentrations across both primary endothelin receptor subtypes.

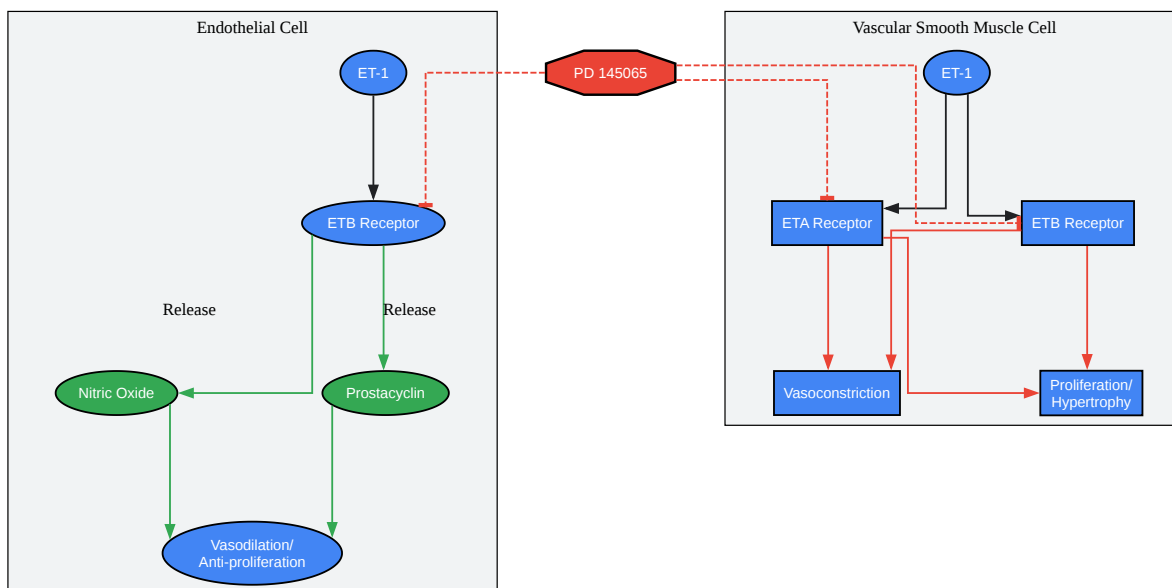
Parameter	Receptor	Test System	Value	Reference
IC50	ETA	Rabbit renal artery vascular smooth muscle cells	4 nM	[1]
IC50	ETB	Rat cerebellum	15 nM	

Mechanism of Action in Pulmonary Hypertension

The endothelin system plays a dual role in regulating vascular tone and remodeling, processes that are critically dysregulated in pulmonary hypertension.

- On Vascular Smooth Muscle Cells (VSMCs): ET-1 binds to both ETA and ETB receptors on pulmonary artery smooth muscle cells. This activation triggers downstream signaling cascades that lead to potent vasoconstriction and stimulate cellular proliferation and hypertrophy, contributing to the vascular remodeling characteristic of PH.[2][3]
- On Endothelial Cells (ECs): Activation of ETB receptors located on endothelial cells stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin (PGI₂). These molecules counteract the vasoconstrictor effects and inhibit smooth muscle proliferation. ETB receptors on ECs are also involved in the clearance of circulating ET-1.

PD 145065, by blocking both ETA and ETB receptors, comprehensively inhibits the pathological actions of ET-1 on VSMCs, preventing vasoconstriction and proliferation.[4][5] The blockade of ETB receptors on VSMCs is beneficial, though its antagonism of endothelial ETB receptors may also inhibit ET-1 clearance and vasodilator production, a factor to consider in experimental design.



[Click to download full resolution via product page](#)

Caption: Endothelin signaling pathways and the inhibitory action of **PD 145065**.

Experimental Protocols

PD 145065 can be utilized in various established in vivo and in vitro models to study its effects on the development and progression of pulmonary hypertension.

In Vivo Models of Pulmonary Hypertension

Two widely used rodent models are the monocrotaline (MCT) rat model and the hypoxia/SU5416 mouse or rat model.

Protocol 4.1.1: Monocrotaline (MCT)-Induced PH in Rats[6][7]

- Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).

- Induction: Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of monocrotaline (Sigma-Aldrich) at a dose of 60 mg/kg.[8][9] PAH typically develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).[6]
- **PD 145065** Administration: For therapeutic intervention studies, begin administration 14 days post-MCT injection. A documented effective dose is a continuous intravenous infusion of 0.05 mg/min/rat.[10] The compound should be dissolved in a suitable vehicle (e.g., sterile saline).
- Endpoint Analysis (at 4 weeks):
 - Hemodynamic Assessment (RVSP).
 - Assessment of RVH (Fulton Index).
 - Histopathological analysis of pulmonary vasculature.

Protocol 4.1.2: Hypoxia/SU5416-Induced PH in Mice[11][12]

- Animal Model: Adult male C57BL/6J mice.
- Induction:
 - Administer a weekly subcutaneous injection of SU5416 (a VEGF receptor antagonist) at 20 mg/kg for three consecutive weeks.[13] SU5416 should be dissolved in a vehicle of DMSO, then suspended in carboxymethylcellulose (CMC) solution.
 - Concurrently, house the mice in a normobaric hypoxic chamber with 10% O₂ for 3 weeks. [14]
- **PD 145065** Administration: **PD 145065** can be administered via continuous infusion using osmotic mini-pumps implanted subcutaneously, starting at the same time as the induction protocol. The specific dose should be optimized but can be guided by rat infusion studies. [10]
- Endpoint Analysis (at 3 weeks):
 - Hemodynamic Assessment (RVSP).

- Assessment of RVH (Fulton Index).
- Analysis of pulmonary vessel muscularization.

Assessment of Key In Vivo Endpoints

Protocol 4.2.1: Right Ventricular Systolic Pressure (RVSP) Measurement[15][16]

- Anesthetize the animal (e.g., ketamine/xylazine i.p. or inhaled isoflurane).
- Perform a tracheotomy and mechanically ventilate the animal.
- Expose the right jugular vein via a cervical incision.
- Introduce a pressure-volume (PV) catheter (e.g., Millar) into the jugular vein and carefully advance it through the right atrium and tricuspid valve into the right ventricle.
- Allow the signal to stabilize and record RVSP for several minutes.

Protocol 4.2.2: Right Ventricular Hypertrophy (Fulton Index)[17][18]

- Following euthanasia and hemodynamic measurements, excise the heart.
- Trim the atria and great vessels from the ventricles.
- Carefully dissect the free wall of the right ventricle (RV) from the left ventricle and septum (LV+S).[19]
- Blot the tissues dry and weigh them separately.
- Calculate the Fulton Index as the ratio of the weights: $RV / (LV+S)$. An increased ratio indicates RV hypertrophy.[20][21]

In Vitro Assays

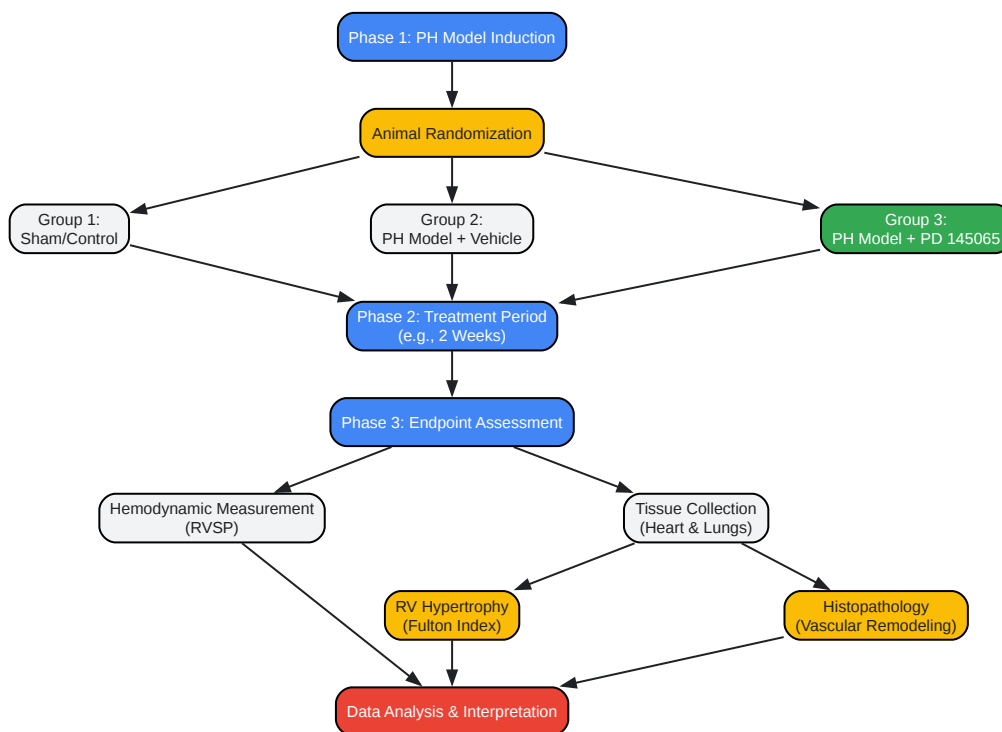
Protocol 4.3.1: VSMC Proliferation Assay[22][23]

- Cell Culture: Culture human pulmonary artery smooth muscle cells (hPASMCs) in appropriate growth medium.

- Serum Starvation: Plate cells in 96-well plates and serum-starve for 24 hours to synchronize the cell cycle.
- Treatment:
 - Pre-incubate cells with varying concentrations of **PD 145065** or vehicle for 1-2 hours.
 - Stimulate the cells with a pro-proliferative agent, such as ET-1 (10-100 nmol/L) or serum, in the continued presence of **PD 145065**.
- Proliferation Measurement (after 24-48 hours):
 - [3H]-Thymidine Incorporation: Pulse cells with [3H]-thymidine for the final 4-6 hours of incubation. Lyse the cells, harvest the DNA onto filter mats, and measure incorporated radioactivity using a scintillation counter.
 - EdU Incorporation: Use a kit like Click-iT™ EdU (Thermo Fisher Scientific) which detects DNA synthesis via a fluorescent click chemistry reaction, allowing for analysis by fluorescence microscopy or flow cytometry.[\[24\]](#)[\[25\]](#)
 - MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the resulting formazan crystals and measure absorbance to quantify cell viability/metabolic activity as a proxy for proliferation.

Preclinical Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of **PD 145065** in a preclinical model of pulmonary hypertension.



[Click to download full resolution via product page](#)

Caption: A standard preclinical workflow for testing **PD 145065** in an animal model of PH.

Conclusion

PD 145065 is a critical research tool for elucidating the complex role of the endothelin system in the pathophysiology of pulmonary hypertension. As a non-selective ETA/ETB receptor antagonist, it allows for the comprehensive blockade of ET-1 signaling. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to effectively design and execute preclinical studies, ultimately contributing to a deeper understanding of pulmonary hypertension and the development of novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin-1 promotes vascular smooth muscle cell migration across the artery wall: a mechanism contributing to vascular remodelling and intimal hyperplasia in giant-cell arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cells Research Studies [lifelinecelltech.com]
- 4. ET Receptor Antagonist (PD 145065) - Echelon Biosciences [echelon-inc.com]
- 5. Vascular smooth muscle cell effect on endothelial cell endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 10. Antagonism of renal and systemic responses to endothelin-1 infusion with PD 145065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 12. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. 2.2. Measurement of Right-Ventricular Systolic Pressure (RVSP) [bio-protocol.org]

- 16. researchgate.net [researchgate.net]
- 17. Measurement of right ventricular hypertrophy (RVH) [bio-protocol.org]
- 18. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Upregulation of DDAH2 Limits Pulmonary Hypertension and Right Ventricular Hypertrophy During Chronic Hypoxia in Ddah1 Knockout Mice [frontiersin.org]
- 22. Endothelin-1 promoted proliferation of vascular smooth muscle cell through pathway of extracellular signal-regulated kinase and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Endothelin-1 Induced Vascular Smooth Muscle Cell Proliferation is Mediated by Cytochrome P-450 Arachidonic Acid Metabolites | Biomolecules and Biomedicine [bjbms.org]
- 24. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PD 145065: A Technical Guide for Preclinical Research in Pulmonary Hypertension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679108#pd-145065-for-studying-pulmonary-hypertension]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com